Ethyl 4-amino-2-({2-[(4-chloro-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate
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Overview
Description
ETHYL 4-AMINO-2-({[(4-CHLORO-3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including an amino group, a carbamoyl group, and a sulfanyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-AMINO-2-({[(4-CHLORO-3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route involves the reaction of 4-chloro-3-methylphenyl isocyanate with ethyl 2-mercapto-4-amino-5-carboxylate pyrimidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-AMINO-2-({[(4-CHLORO-3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
ETHYL 4-AMINO-2-({[(4-CHLORO-3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-AMINO-2-({[(4-CHLORO-3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
ETHYL 4-AMINO-2-({[(4-CHLORO-3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:
- ETHYL 4-AMINO-2-({[(4-FLUORO-3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE
- ETHYL 4-AMINO-2-({[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE
These compounds share a similar core structure but differ in the substituents on the phenyl ring The presence of different halogens (eg, fluoro, bromo) can influence the chemical and biological properties, such as reactivity and potency
Properties
Molecular Formula |
C16H17ClN4O3S |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
ethyl 4-amino-2-[2-(4-chloro-3-methylanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H17ClN4O3S/c1-3-24-15(23)11-7-19-16(21-14(11)18)25-8-13(22)20-10-4-5-12(17)9(2)6-10/h4-7H,3,8H2,1-2H3,(H,20,22)(H2,18,19,21) |
InChI Key |
MOSITDMCGSQRLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC(=C(C=C2)Cl)C |
Origin of Product |
United States |
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